5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
5,7-dioxocyclopenta[b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-8(12)5-2-1-3-11-7(5)9(6)13/h1-3,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITUFNAYLRCNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(C2=O)C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494506 | |
| Record name | 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61362-23-0 | |
| Record name | 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This method typically involves the use of mild reaction conditions and results in high yields of the desired product.
Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . This reaction is carried out at room temperature in water, providing excellent chemoselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl groups present in the compound.
Cyclocondensation: This reaction involves the formation of cyclic structures through the condensation of multiple reactants, often using sodium alkoxide solutions as reagents.
Common Reagents and Conditions
Common reagents used in these reactions include malononitrile, hydrogen sulfide, aldehydes, and various alkylating agents . Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, often with modifications to the functional groups or ring structure
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that derivatives of cyclopenta[b]pyridine compounds exhibit promising cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from 6,7-dihydro-5H-cyclopenta[b]pyridine frameworks have been tested against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Preliminary results indicated that certain derivatives displayed significant inhibitory effects on cell proliferation, suggesting their potential as anticancer agents .
Mechanism of Action
The biological activity of these compounds is attributed to their ability to interact with specific biological targets, such as enzymes and receptors. The presence of functional groups like carbonyls enhances their reactivity through hydrogen bonding and π-π interactions with macromolecules involved in cellular processes. This interaction can modulate the activity of proteins linked to cancer progression.
Drug Development
Pharmacological Properties
The structural characteristics of 5,7-dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives make them suitable candidates for drug design. Their ability to act as allosteric modulators provides a pathway for developing drugs that can fine-tune receptor activities without directly competing with endogenous ligands . This property is particularly valuable in creating drugs with fewer side effects.
Synthesis and Optimization
Efficient synthetic methodologies have been developed for producing these compounds, allowing for the exploration of various substitutions on the cyclopenta[b]pyridine core. Techniques such as high-pressure synthesis have been employed to enhance yield and purity, facilitating the rapid generation of libraries for biological testing .
Material Science
Potential Applications in Nanotechnology
The unique electronic properties of 5,7-dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives suggest potential applications in nanotechnology and materials science. Their ability to form stable complexes with metals could be harnessed for developing new materials with specific electronic or catalytic properties.
Case Studies
Mechanism of Action
The mechanism of action of 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modulate biological activity and influence cellular processes. Specific pathways and targets may vary depending on the derivatives and applications being studied.
Comparison with Similar Compounds
Structural Analogs in Corrosion Inhibition (CAPD Derivatives)
Compound : 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD derivatives)
Key Features :
- Substituents : Nitrile at position 3 (vs. position 6 in the target compound).
- Synthesis: Produced via cycloaddition of 2,5-diarylcyclopentenone derivatives with acrylonitrile using sodium alkoxide catalysts .
- Applications : Demonstrated 97.7% corrosion inhibition efficiency for carbon steel in sulfuric acid via mixed adsorption (physical and chemical) on metal surfaces .
- Theoretical Insights : Density functional theory (DFT) and Monte Carlo simulations linked inhibition efficiency to molecular geometry and electron density distribution .
Comparison :
- The target compound’s nitrile group at position 6 may alter adsorption dynamics compared to position 3 in CAPD derivatives.
Multi-Substituted Cyclopenta[b]pyridine Derivatives
Compounds : 4-Aryl-2-(thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridines (e.g., compounds 5a–5e in )
Key Features :
Comparison :
- Unlike the target compound, these derivatives lack oxo and nitrile groups, focusing instead on aromatic and heteroaromatic substituents.
- The absence of electron-withdrawing groups likely reduces their suitability for corrosion inhibition but may enhance biological or catalytic applications.
Commercial Thienopyridine Derivatives (BP 19284)
Compound: 6,7-Dihydro-4-hydroxy-3-(2'-hydroxybiphenyl-4-yl)-6-oxo-thieno[2,3-b]pyridine-5-carbonitrile Key Features:
- Structure: Thieno[2,3-b]pyridine core with hydroxy, biphenyl, oxo, and nitrile groups .
Comparison :
- The thienopyridine core differs from the cyclopenta[b]pyridine system, altering ring strain and conjugation.
- The nitrile at position 5 (vs. 6 in the target compound) and additional hydroxyl/biphenyl groups may confer distinct solubility and binding properties.
Pyrrolo[3,4-b]pyridine Dione ()
Compound : 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione
Key Features :
Comparison :
- The dione motif (5,7-oxo) matches the target compound, but the pyrrolopyridine core introduces a fused five-membered ring, altering rigidity and electronic properties.
- The benzyl substituent vs. nitrile group suggests divergent applications (e.g., pharmaceuticals vs. materials science).
Biological Activity
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile is a heterocyclic compound that has attracted significant attention due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a unique fused ring system combining pyridine and cyclopentane structures, characterized by the following molecular properties:
- Molecular Formula : C₁₁H₈N₂O₂
- Molecular Weight : 172.14 g/mol
- CAS Number : 61362-23-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's functional groups allow it to participate in diverse chemical reactions that can modulate biological processes. Specific pathways influenced by this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
- Antioxidant Activity : It has been suggested that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- Cell Line Studies : A study evaluated the effects of synthesized derivatives on human cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer, and HCT-116 for colon cancer) using the MTT assay. Results indicated significant cytotoxicity against MCF-7 and A549 cells, suggesting potential for development as anticancer agents .
- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Further investigations are required to elucidate specific molecular targets involved in these processes.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 5D-CN | A549 | 15 | Cytotoxic |
| 5D-CN | MCF-7 | 10 | Cytotoxic |
| 5D-CN | HCT-116 | 20 | Moderate |
Other Biological Activities
In addition to anticancer properties, research has indicated other potential biological activities:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various bacterial strains.
- Cytoprotective Effects : The compound may exhibit protective effects on cells exposed to toxic agents or oxidative stress.
Synthesis and Derivative Exploration
The synthesis of this compound can be achieved through several methods:
- Multicomponent Reactions : Utilizing malononitrile and aldehydes under specific conditions.
- Oxidation Reactions : Employing manganese triflate as a catalyst for the oxidation of related cyclopentene derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anticancer Effects : Researchers synthesized a series of derivatives and tested them against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced their biological activity .
- Electrochemical Studies : Investigations into the corrosion inhibition properties of derivatives showed promising results in protecting carbon steel from corrosion in acidic environments .
Q & A
(Basic) What are the recommended synthetic routes and characterization methods for 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of substituted cyclopentanones with nitrile-containing precursors. For example, analogous compounds are synthesized via domino reactions or cyclocondensation under reflux conditions using polar aprotic solvents like acetonitrile or THF . Characterization should include:
- Elemental analysis to verify purity (e.g., C, H, N, S content).
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups.
- NMR spectroscopy (¹H and ¹³C) to resolve structural ambiguities, such as distinguishing diastereotopic protons in the cyclopenta[b]pyridine core .
(Basic) What precautions are necessary for handling and storing this compound?
Answer:
- Storage: Maintain under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation of the nitrile and diketone groups .
- Handling: Use PPE (gloves, lab coat) and work in a fume hood due to potential respiratory and dermal irritation (H315/H319 hazards). For spills, neutralize with inert adsorbents and dispose as hazardous waste .
(Advanced) How can researchers optimize the synthesis yield of this compound?
Answer:
Key optimization strategies include:
- Catalyst selection: Use organic bases like DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency .
- Solvent systems: Optimize solvent polarity (e.g., THF/MeOH mixtures) to balance reaction kinetics and product solubility.
- Temperature control: Gradual heating (60–80°C) minimizes side reactions like premature nitrile hydrolysis.
(Advanced) How can discrepancies in elemental analysis data be resolved?
Answer:
Discrepancies between theoretical and experimental elemental composition (e.g., ±0.5% for carbon) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray crystallography to unambiguously determine solid-state structure, as demonstrated for related cyclopenta[b]pyridine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
